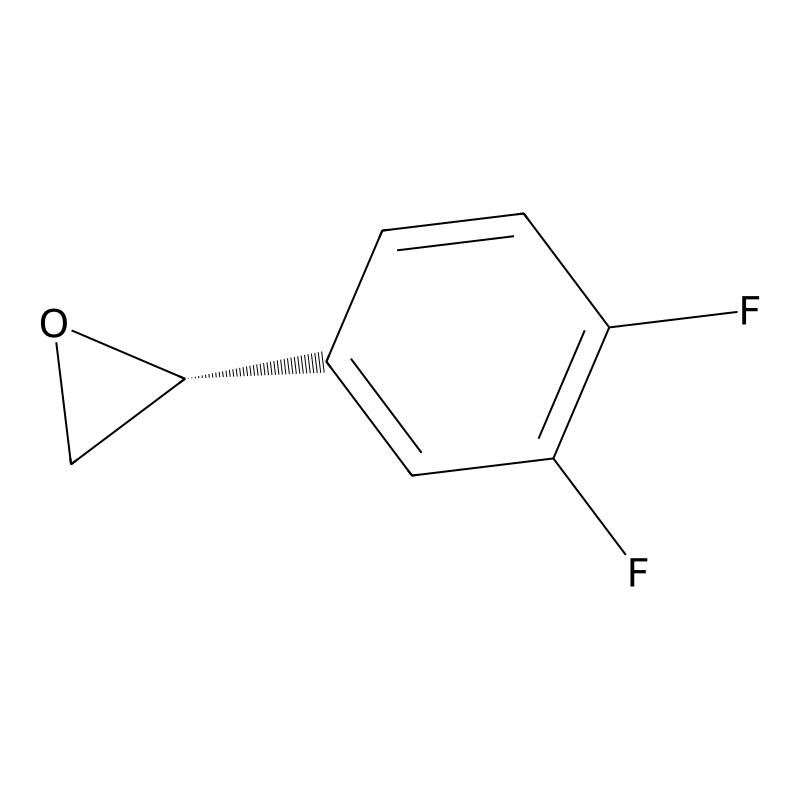

(S)-2-(3,4-Difluorophenyl)oxirane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

(S)-2-(3,4-Difluorophenyl)oxirane is an organic compound characterized by its unique oxirane (epoxide) structure, which is a three-membered cyclic ether. With the molecular formula C₈H₆F₂O, it appears as a colorless to light-yellow liquid. The presence of the difluorophenyl group significantly influences its chemical properties, making it a valuable intermediate in various synthetic applications and medicinal chemistry .

Potential as a Chiral Building Block

The molecule possesses a chiral center, denoted by the "(S)" designation. This property makes it a potential building block for the synthesis of other chiral molecules, which are crucial in many areas of research such as drug discovery and material science .

Reactivity of the Oxirane Ring

The molecule contains a three-membered ring with an oxygen atom, known as an oxirane ring. This ring is highly reactive and can undergo ring-opening reactions with various nucleophiles. This reactivity could be exploited in the synthesis of complex molecules .

Fluorine Substitution

The presence of two fluorine atoms on the phenyl ring can potentially influence the molecule's properties such as lipophilicity (fat solubility) and electronic character. This could be advantageous for specific research applications where these properties are desirable .

- Oxidation: The compound can be oxidized to yield diols or other oxidized derivatives. Common oxidizing agents include hydrogen peroxide and peracids.

- Reduction: Reduction reactions can convert the oxirane ring into diols or other reduced forms, typically using lithium aluminum hydride or sodium borohydride as reducing agents.

- Substitution: The oxirane ring can participate in nucleophilic substitution reactions, leading to various substituted products depending on the nucleophile involved, such as amines or thiols .

The synthesis of (S)-2-(3,4-Difluorophenyl)oxirane can be achieved through various methods:

- Quaternization of Tertiary Amines: This method involves reacting a tertiary amine with an activated oxirane.

- Hydrolytic Kinetic Resolution: A notable method includes dissolving ω-chloro-3,4-difluoroacetophenone in an organic solvent and reacting it with aqueous potassium borohydride under alkaline conditions to produce racemic 3,4-difluorophenyl oxirane. Further resolution yields the desired (S)-enantiomer .

(S)-2-(3,4-Difluorophenyl)oxirane has a wide range of applications:

- Pharmaceuticals: It serves as a precursor for synthesizing active pharmaceutical ingredients.

- Chemical Research: Used as an intermediate in the synthesis of complex organic molecules.

- Biological Studies: Acts as a probe for investigating enzyme-catalyzed reactions and biological pathways.

- Industrial Use: Employed in producing specialty chemicals and materials with specific properties .

Interaction studies involving (S)-2-(3,4-Difluorophenyl)oxirane focus on its reactivity with various nucleophiles and electrophiles. The oxirane ring's strain makes it highly susceptible to nucleophilic attack, which is crucial for understanding its role in synthetic chemistry and potential biological interactions. Further research is needed to elucidate specific interactions within biological systems .

Similar CompoundsCompound Name Structure Features 2-(3,4-Difluorophenyl)ethanol Contains an ethanol group instead of an oxirane 2-(3,4-Difluorophenyl)acetaldehyde Aldehyde functional group replacing the oxirane 2-(3,4-Difluorophenyl)acetic acid Carboxylic acid functional group

Uniqueness

| Compound Name | Structure Features |

|---|---|

| 2-(3,4-Difluorophenyl)ethanol | Contains an ethanol group instead of an oxirane |

| 2-(3,4-Difluorophenyl)acetaldehyde | Aldehyde functional group replacing the oxirane |

| 2-(3,4-Difluorophenyl)acetic acid | Carboxylic acid functional group |

(S)-2-(3,4-Difluorophenyl)oxirane stands out due to its oxirane ring, which imparts high reactivity and versatility in